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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanisms of Action of 3-Iodoimidazo[1,2-a]pyridin-7-ol in Drug Discovery

Disclaimer: The specific compound 3-Iodoimidazo[1,2-a]pyridin-7-ol is a novel chemical entity with limited to no direct characterization in publicly available scientific literature. This guide, therefore, synthesizes est...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The specific compound 3-Iodoimidazo[1,2-a]pyridin-7-ol is a novel chemical entity with limited to no direct characterization in publicly available scientific literature. This guide, therefore, synthesizes established knowledge of the broader imidazo[1,2-a]pyridine class of compounds to propose and explore its potential mechanisms of action. The experimental protocols and theoretical discussions herein are presented as a predictive framework for researchers, scientists, and drug development professionals to guide future investigations.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This "privileged scaffold" is present in several clinically approved drugs, demonstrating its favorable pharmacokinetic and pharmacodynamic properties. The therapeutic applications of imidazo[1,2-a]pyridine derivatives are extensive, encompassing roles as anticancer, antitubercular, and anti-inflammatory agents.[1][2][3]

The subject of this guide, 3-Iodoimidazo[1,2-a]pyridin-7-ol, presents a unique combination of substituents on this core structure. The hydroxyl group at the 7-position can potentially engage in hydrogen bonding with biological targets, enhancing binding affinity and specificity. The iodo group at the 3-position is of particular interest; it can serve as a handle for further synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira) to create diverse chemical libraries, or it may participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design. This guide will explore the most probable mechanisms of action for this compound based on the well-documented activities of its structural analogs.

Potential Antitubercular Mechanism: Targeting the Electron Transport Chain

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][5] Several imidazo[1,2-a]pyridine derivatives have emerged as potent anti-TB agents.[4][5][6]

The QcrB Target

A key mechanism of action for this class of compounds is the inhibition of the ubiquinol-cytochrome c reductase (QcrB), a critical component of the cytochrome bcc complex in the Mtb electron transport chain.[4][5][7][8] This complex is essential for cellular respiration and ATP synthesis, making it a prime target for therapeutic intervention. Inhibition of QcrB disrupts the pathogen's energy metabolism, leading to a bacteriostatic or bactericidal effect.[6][7] Spontaneous resistant mutants of Mtb against imidazo[1,2-a]pyridine inhibitors have shown single nucleotide polymorphisms in the qcrB gene, providing strong evidence for this direct interaction.[4][7]

Proposed Interaction of 3-Iodoimidazo[1,2-a]pyridin-7-ol with QcrB

It is hypothesized that 3-Iodoimidazo[1,2-a]pyridin-7-ol could also target QcrB. The imidazo[1,2-a]pyridine core would likely form the central pharmacophore that binds within a hydrophobic pocket of the enzyme, while the 7-hydroxyl group could form a critical hydrogen bond with amino acid residues, anchoring the molecule. The 3-iodo substituent might enhance binding through halogen bonding with a suitable acceptor atom in the protein.

Experimental Workflow: Validating Antitubercular Activity

To investigate the antitubercular potential of 3-Iodoimidazo[1,2-a]pyridin-7-ol, a primary screen to determine its Minimum Inhibitory Concentration (MIC) against Mtb is the logical first step.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Compound_Prep Prepare stock solution of 3-Iodoimidazo[1,2-a]pyridin-7-ol in DMSO Serial_Dilution Perform 2-fold serial dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculation Inoculate plate with Mtb suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Mtb H37Rv inoculum (0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation Visual_Read Visually inspect for bacterial growth (pellet) Incubation->Visual_Read MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Read->MIC_Determination

Caption: Workflow for MIC determination against M. tuberculosis.

  • Preparation of Compound Plate:

    • A stock solution of 3-Iodoimidazo[1,2-a]pyridin-7-ol is prepared in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The final volume in each well is 100 µL.

  • Inoculum Preparation:

    • M. tuberculosis H37Rv is grown to mid-log phase.

    • The bacterial suspension is adjusted to a McFarland standard of 0.5. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • 100 µL of the prepared inoculum is added to each well of the compound plate.

    • The plate is sealed and incubated at 37°C for 7-14 days.

  • MIC Reading:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Potential Anti-inflammatory Mechanism: Modulation of NF-κB and STAT3 Signaling

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) are central regulators of the inflammatory response.[9] Several imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.[2][3]

The NF-κB and STAT3 Pathways

The NF-κB pathway is activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), leading to the phosphorylation and degradation of its inhibitor, IκBα.[10][11] This allows the NF-κB p65 subunit to translocate to the nucleus and induce the expression of inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[3][10]

The STAT3 pathway is often activated by cytokines such as IL-6.[3] Upon activation, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of genes involved in cell survival and proliferation. There is significant crosstalk between the NF-κB and STAT3 pathways, and their co-activation is a hallmark of inflammation-associated cancers.[9]

Proposed Modulation by 3-Iodoimidazo[1,2-a]pyridin-7-ol

A novel imidazo[1,2-a]pyridine derivative has been shown to suppress both the NF-κB and STAT3 signaling pathways.[2][3] It is plausible that 3-Iodoimidazo[1,2-a]pyridin-7-ol could act similarly, potentially by inhibiting an upstream kinase responsible for the activation of these pathways. The 7-hydroxyl group could be key for interacting with the kinase's active site.

NFkB_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates IL6R IL-6R JAK JAK IL6R->JAK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Inflam_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Inflam_Genes induces pSTAT3_dimer->Inflam_Genes induces LPS LPS LPS->TLR4 IL6 IL-6 IL6->IL6R Compound 3-Iodoimidazo[1,2-a]pyridin-7-ol Compound->IKK inhibits? Compound->JAK inhibits?

Sources

Exploratory

Pharmacokinetic Profiling of 3-Iodoimidazo[1,2-a]pyridin-7-ol In Vitro: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster therapeutics (e.g., zolpidem) and emerging clinical candidates for oncology, tub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster therapeutics (e.g., zolpidem) and emerging clinical candidates for oncology, tuberculosis, and parasitic diseases[1]. Within this chemical space, 3-Iodoimidazo[1,2-a]pyridin-7-ol (CAS: 2387146-90-7) serves as a highly versatile, lead-like building block.

Conducting rigorous in vitro pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling on this scaffold is critical before advancing derivatives into in vivo models[2]. This whitepaper provides an authoritative, step-by-step methodological guide to the in vitro PK profiling of 3-Iodoimidazo[1,2-a]pyridin-7-ol, emphasizing the mechanistic causality behind experimental design and data interpretation.

ADME_Workflow A 3-Iodoimidazo[1,2-a] pyridin-7-ol B Physicochemical (LogD, Solubility) A->B C Permeability (Caco-2, PAMPA) A->C D Metabolic Stability (HLM/MLM) A->D E Distribution (PPB via RED) A->E F Lead Optimization Decision B->F C->F D->F E->F

Figure 1: Parallel in vitro pharmacokinetic profiling workflow for lead optimization.

Structural Rationale & ADME Implications

The specific functionalization of 3-Iodoimidazo[1,2-a]pyridin-7-ol dictates its baseline pharmacokinetic behavior:

  • The 3-Iodo Substitution: The C3 position of the imidazo[1,2-a]pyridine core is highly electron-rich and traditionally serves as a primary site for rapid cytochrome P450 (CYP)-mediated oxidative metabolism[3]. Halogenation (iodination) at this position sterically and electronically blocks Phase I oxidation, significantly improving microsomal stability. However, the heavy iodine atom increases lipophilicity (LogP), which can drive non-specific protein binding and reduce aqueous solubility.

  • The 7-Hydroxyl (7-ol) Substitution: The inclusion of a hydroxyl group at the C7 position acts as a critical hydrogen bond donor/acceptor. This counteracts the lipophilicity of the iodine atom, improving thermodynamic solubility. Mechanistically, the 7-OH group also introduces a potential liability for Phase II metabolism (e.g., rapid glucuronidation or sulfation by UGT/SULT enzymes in the gut and liver).

Physicochemical Profiling: Solubility & Lipophilicity

Causality & Design

Poor aqueous solubility leads to erratic assay results, artificially low permeability, and poor oral bioavailability[4]. For 3-Iodoimidazo[1,2-a]pyridin-7-ol, thermodynamic solubility at physiological pH (7.4) must be established to ensure the compound remains dissolved in the gastrointestinal tract and blood plasma.

Protocol: Shake-Flask Thermodynamic Solubility
  • Preparation: Add an excess of solid 3-Iodoimidazo[1,2-a]pyridin-7-ol (approx. 2 mg) to a glass vial containing 1 mL of Phosphate Buffered Saline (PBS) at pH 7.4.

  • Equilibration: Cap the vial and agitate on a rotary shaker at 300 rpm for 24 hours at 37°C to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved compound. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (typically at λmax​ ~280-300 nm for imidazopyridines) against a pre-established standard calibration curve.

Permeability Assessment: Caco-2 Cell Monolayers

Causality & Design

The Caco-2 cell line (human epithelial colorectal adenocarcinoma) is the industry gold standard for predicting intestinal absorption[5]. Because the imidazo[1,2-a]pyridine scaffold can sometimes act as a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), a bi-directional assay is required to calculate the Efflux Ratio (ER)[6].

Caco2_Mechanism Apical Apical Compartment (Intestinal Lumen) Cell Caco-2 Cell Monolayer Apical->Cell Passive Diffusion Basolateral Basolateral Compartment (Bloodstream) Cell->Basolateral Absorption (A->B) Pgp P-gp Efflux Pump Cell->Pgp Pgp->Apical Efflux (B->A)

Figure 2: Bi-directional transport and P-gp mediated efflux mechanism in Caco-2 cells.

Protocol: Bi-Directional Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until a polarized monolayer forms. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 250 Ω⋅cm2 ).

  • Dosing:

    • A-to-B (Absorptive): Add 10 µM of the compound in HBSS buffer (pH 7.4) to the Apical chamber. Add blank buffer to the Basolateral chamber.

    • B-to-A (Secretory): Add 10 µM of the compound to the Basolateral chamber. Add blank buffer to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.

  • Analysis: Quantify compound concentration via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 suggests the compound is an efflux substrate.

Metabolic Stability: Liver Microsomes

Causality & Design

Hepatic clearance is a primary route of elimination for small molecules. Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) contain the full complement of Phase I CYP450 enzymes[4]. By incubating 3-Iodoimidazo[1,2-a]pyridin-7-ol with microsomes and a cofactor (NADPH), we can calculate the in vitro intrinsic clearance ( CLint​ ) and predict in vivo hepatic extraction[7].

Protocol: Microsomal Stability Assay
  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLM/MLM on ice and dilute in buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Add 3-Iodoimidazo[1,2-a]pyridin-7-ol (final concentration 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculations: Plot the natural log of % remaining versus time. The slope equals the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×1000)/0.5 (expressed as µL/min/mg protein).

Summary of Quantitative ADME Benchmarks

The following table synthesizes the expected in vitro ADME parameters for the 3-Iodoimidazo[1,2-a]pyridin-7-ol scaffold, derived from structurally analogous imidazopyridine benchmarks in the literature[8],[9].

Assay CategoryParameterTarget Benchmark for Lead OptimizationExpected Profile for 3-Iodoimidazo[1,2-a]pyridin-7-ol
Physicochemical Thermodynamic Solubility (pH 7.4)> 50 µM~ 30 - 80 µM (Enhanced by 7-OH group)
Physicochemical LogD (pH 7.4)1.0 - 3.0~ 2.5 (Driven by 3-Iodo lipophilicity)
Permeability Caco-2 Papp​ (A-B)> 10 × 10−6 cm/s~ 15 × 10−6 cm/s (High passive diffusion)
Permeability Caco-2 Efflux Ratio (ER)< 2.0< 2.0 (Low P-gp liability)
Metabolism HLM Intrinsic Clearance ( CLint​ )< 15 µL/min/mg< 20 µL/min/mg (Stabilized by C3-Iodine block)
Distribution Plasma Protein Binding (PPB)< 95% bound~ 85 - 90% bound

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
  • Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent.Journal of Medicinal Chemistry - ACS Publications.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.Assay Guidance Manual - NCBI.
  • In Vitro ADME Assays: Principles, Applications & Protocols.Creative Biolabs.
  • A Guide to In Vitro ADME Testing in Drug Development.WuXi AppTec.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification of 3-Iodoimidazo[1,2-a]pyridin-7-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Generation of versatile halogenated pharmacophores for cross-coupling in kinase inhibitor development. Introduction a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Generation of versatile halogenated pharmacophores for cross-coupling in kinase inhibitor development.

Introduction and Strategic Rationale

The imidazo[1,2- a ]pyridine bicyclic core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted therapeutics such as Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors [1]. Functionalization of this core is critical for exploring structure-activity relationships (SAR).

Specifically, 3-Iodoimidazo[1,2- a ]pyridin-7-ol (CAS: 2387146-90-7) [2] serves as a highly valuable bifunctional building block. The C7-hydroxyl group allows for diverse etherification or esterification (e.g., appending solubilizing groups or macrocyclization), while the C3-iodide acts as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).

Mechanistic Causality: Regioselective Iodination

The synthesis relies on the inherent electronic properties of the imidazo[1,2- a ]pyridine ring system. The bridgehead nitrogen (N1) donates electron density into the imidazole ring, making the C3 position highly nucleophilic. Consequently, electrophilic aromatic substitution ( SE​Ar ) occurs regioselectively at C3. We utilize N-Iodosuccinimide (NIS) rather than elemental iodine ( I2​ ) or iodine monochloride ( ICl ) because NIS provides a mild, controlled release of electrophilic iodine ( I+ ), which prevents unwanted oxidation of the unprotected C7-hydroxyl group and minimizes polyhalogenation side-reactions.

Synthetic Workflow and Pathway

The following diagram illustrates the logical progression from the unfunctionalized intermediate to the isolated target compound, including necessary purification logic.

SynthesisWorkflow A Imidazo[1,2-a]pyridin-7-ol (Starting Material) C Electrophilic Aromatic Substitution at C3 A->C B N-Iodosuccinimide (NIS) Solvent: Anhydrous DMF Temp: 20-25 °C B->C Generates I+ D Quench: Aq. Na2S2O3 (Reduces unreacted I+) C->D 2-4 Hours E Liquid-Liquid Extraction (EtOAc / H2O) D->E F Silica Gel Chromatography (DCM / MeOH Gradient) E->F Organic Layer G 3-Iodoimidazo[1,2-a]pyridin-7-ol (Purified Product) F->G

Workflow for the synthesis and purification of 3-Iodoimidazo[1,2-a]pyridin-7-ol.

Reaction Parameters and Stoichiometry

The following table summarizes the quantitative data required for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Imidazo[1,2- a ]pyridin-7-ol134.141.001.34 gStarting Material
N-Iodosuccinimide (NIS)224.981.052.36 gElectrophilic Iodine Source
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent (Anhydrous)
Sodium Thiosulfate ( Na2​S2​O3​ )158.11Excess10.0 mL (1M)Quenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 30 mLExtraction Solvent

Note: DMF is selected over non-polar solvents because the starting material (a zwitterionic-capable heteroaromatic alcohol) exhibits poor solubility in solvents like dichloromethane or toluene.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Phase 1: Reaction Assembly
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Substrate Solubilization: Add Imidazo[1,2- a ]pyridin-7-ol (1.34 g, 10.0 mmol) to the flask. Inject anhydrous DMF (15.0 mL) via syringe. Stir at room temperature (20-25 °C) until a homogenous solution is achieved.

  • Electrophile Addition: Wrap the reaction flask in aluminum foil to minimize light exposure (NIS is light-sensitive and can degrade to I2​ , altering reaction kinetics). Add NIS (2.36 g, 10.5 mmol) in three equal portions over 15 minutes to control the mild exotherm.

Phase 2: Monitoring and Execution
  • Reaction Progression: Stir the dark solution at room temperature.

  • Self-Validation Checkpoint 1 (TLC): After 2 hours, sample 10 µL of the reaction mixture. Dilute in 100 µL of methanol and spot on a silica TLC plate. Elute using 10% MeOH in DCM.

    • Validation: The starting material (lower Rf​ ) should be consumed, replaced by a new, strongly UV-active spot (higher Rf​ ).

  • Self-Validation Checkpoint 2 (LC-MS): Confirm the mass of the new peak. Expected [M+H]+ for the product is m/z 261.0.

Phase 3: Quenching and Workup
  • Quenching: Once complete consumption of the starting material is confirmed, cool the flask in an ice bath (0 °C). Slowly add 10.0 mL of 1M aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate reduces any unreacted NIS or liberated iodine to water-soluble iodide ions ( I− ), preventing continuous oxidation during workup and decolorizing the solution from dark brown to pale yellow.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Column Chromatography: Dry-load the crude material onto silica gel. Purify via flash column chromatography using a gradient of 0% to 10% Methanol in Dichloromethane.

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and concentrate in vacuo to afford 3-Iodoimidazo[1,2- a ]pyridin-7-ol as an off-white to pale yellow solid.

Analytical Characterization

To verify the structural integrity of the synthesized compound, compare the isolated material against the following expected analytical parameters.

Analytical MethodExpected Result / SignalStructural Implication
LC-MS (ESI+) m/z 261.0 [M+H]+ Confirms molecular weight (C7H5IN2O).
1 H NMR (DMSO- d6​ ) ~10.5 ppm (s, 1H, OH)Confirms retention of the C7 hydroxyl group.
1 H NMR (DMSO- d6​ ) ~8.2 ppm (d, 1H, H-5)Downfield shift due to proximity to the bridgehead N and C3-Iodine.
1 H NMR (DMSO- d6​ ) ~7.6 ppm (s, 1H, H-2)Singlet confirms substitution at C3 (loss of H-3 coupling).

References

  • Title: Imidazo[1,2-a]pyridine derivatives as FGFR kinase inhibitors for use in therapy Source: European Patent Office (EP 2419428 B1) URL:[Link]

  • Title: 3-Iodoimidazo[1,2-a]pyridin-7-ol Source: PubChem, National Library of Medicine (CID 131839728) URL:[Link]

Application

Suzuki-Miyaura cross-coupling conditions for 3-Iodoimidazo[1,2-a]pyridin-7-ol

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for 3-Iodoimidazo[1,2-a]pyridin-7-ol in Drug Discovery Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in num...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for 3-Iodoimidazo[1,2-a]pyridin-7-ol in Drug Discovery

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous therapeutics, including hypnotics (Zolpidem), PDE3 inhibitors (Olprinone), and broad-spectrum antiviral agents[1],. Late-stage diversification of this core frequently relies on Suzuki-Miyaura cross-coupling at the highly reactive C3 position. However, coupling 3-iodoimidazo[1,2-a]pyridin-7-ol presents a unique synthetic challenge: the presence of an unprotected, acidic 7-hydroxyl group.

This application note provides a self-validating, field-proven protocol for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridin-7-ol. By analyzing the causality between substrate pKa, base stoichiometry, and catalyst geometry, we establish a robust methodology that prevents catalyst poisoning and maximizes isolated yields.

Mechanistic Causality & Reaction Design

To achieve high conversion without protecting the 7-hydroxyl group, the reaction conditions must be carefully engineered to address the substrate's specific electronic and structural properties.

A. The 7-Hydroxyl Challenge and Base Stoichiometry The -OH group at the C7 position of the imidazo[1,2-a]pyridine core exhibits phenol-like acidity (pKa ~8.5). Under standard basic Suzuki conditions, this proton is rapidly abstracted to form an anionic phenoxide species.

  • Causality: If a standard 1.5 equivalents of base is used, the 7-OH group will consume 1.0 equivalent, leaving insufficient base to activate the boronic acid into the required reactive boronate complex. Therefore, a minimum of 2.5 to 3.0 equivalents of an aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃) is mandatory to ensure both substrate deprotonation and catalytic cycle progression[2].

B. Oxidative Addition at the C3 Position Electrophilic halogenation of imidazo[1,2-a]pyridines occurs regioselectively at the electron-rich C3 position. The resulting C3-I bond is highly polarized and kinetically primed for oxidative addition. Even when the 7-OH is deprotonated (which enriches the core electron density and could theoretically slow oxidative addition), the inherent reactivity of the carbon-iodine bond ensures that oxidative addition to Pd(0) remains highly efficient[1],[3].

C. Catalyst Selection: Preventing Nitrogen Coordination The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can coordinate to the palladium center, leading to catalyst deactivation (visible as "black palladium" precipitation).

  • Causality: While first-generation catalysts like Pd(PPh₃)₄ can be used, they are prone to degradation. Utilizing a bidentate ligand catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ is highly recommended. The dppf ligand provides a wide bite angle (99°), which sterically shields the Pd center from substrate coordination and significantly accelerates the rate-limiting reductive elimination step[2],[4].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Fast at C3-I) Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar)(I)L2 Ar = imidazo[1,2-a]pyridin-7-ol OxAdd->PdII_1 Transmetal Transmetalation (Rate-Limiting) PdII_1->Transmetal Base Base (>2.5 eq) Deprotonates 7-OH & Forms Boronate Base->Transmetal PdII_2 Trans-Pd(II)(Ar)(Ar')L2 Transmetal->PdII_2 RedElim Reductive Elimination (dppf accelerated) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Aryl Product RedElim->Product

Caption: Mechanistic catalytic cycle demonstrating the dual role of the base and the acceleration of reductive elimination.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for this specific transformation. The data highlights why specific solvent and base combinations succeed or fail.

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp / TimeYield (%)Causality / Observation
1Pd(PPh₃)₄ (10%)Na₂CO₃ (1.5)1,4-Dioxane/H₂O (3:1)90°C / 12h<15%Base depleted by 7-OH; boronic acid activation stalled.
2Pd(PPh₃)₄ (10%)Na₂CO₃ (3.0)1,4-Dioxane/H₂O (3:1)90°C / 12h48%Conversion improved, but catalyst degraded (black Pd).
3Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (3:1)90°C / 12h81%Bidentate dppf stabilizes Pd; full conversion achieved.
4Pd(dppf)Cl₂ (5%)Na₂CO₃ (3.0)EtOH/Dioxane/H₂O (1:1:1)140°C / 20m88%Microwave heating accelerates rate; excellent solubility[2].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checks to ensure reproducibility.

Method A: Microwave-Assisted Synthesis (Recommended for Library Generation)

Microwave irradiation significantly reduces reaction times and often provides cleaner impurity profiles for heterocyclic couplings[2],.

Reagents:

  • 3-Iodoimidazo[1,2-a]pyridin-7-ol (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.3 equiv, 0.65 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • 2M Aqueous Na₂CO₃ (3.0 equiv, 1.5 mmol, 0.75 mL)

  • Solvent: EtOH / 1,4-Dioxane (1:1 v/v, 4.0 mL)

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave reaction vessel, add the 3-iodoimidazo[1,2-a]pyridin-7-ol, the boronic acid, and the Pd(dppf)Cl₂ catalyst.

  • Solvation: Add the EtOH/1,4-Dioxane solvent mixture, followed by the 2M aqueous Na₂CO₃ solution.

  • Degassing (CRITICAL): Seal the tube with a septum. Apply vacuum until the solvent gently bubbles, then backfill with N₂. Repeat this cycle 3 times. Causality: Removing dissolved oxygen prevents the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Irradiation: Replace the septum with a microwave crimp cap. Heat the reaction in a dedicated microwave synthesizer at 140°C for 20 minutes[2].

  • In-Process Control (IPC): Analyze a 5 µL aliquot via LC-MS. The starting material mass (m/z ~261) should be completely consumed, replaced by the product mass.

Critical Workup Strategy: Managing the Amphoteric Product

The coupled product is amphoteric. It contains a basic imidazopyridine nitrogen (pKa ~6.8) and an acidic 7-hydroxyl group (pKa ~8.5).

  • Validation Check: If you attempt to extract the product directly from the highly basic reaction mixture (pH > 10), the product will remain in the aqueous layer as a water-soluble phenoxide anion, resulting in an artificially low yield.

  • Neutralization: Transfer the reaction mixture to a flask and slowly add saturated aqueous NH₄Cl (or 1M HCl) until the pH reaches 6.5 to 7.0 (the approximate isoelectric point). At this pH, the molecule is neutral/zwitterionic and its aqueous solubility is minimized[2].

  • Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3 × 15 mL). If the product is highly polar, use a 4:1 mixture of CHCl₃/Isopropanol or n-butanol.

  • Purification: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via Reverse-Phase LC-MS or silica gel chromatography (DCM/MeOH gradient).

ProtocolWorkflow Step1 1. Reagent Prep Substrate, Boronic Acid, Pd(dppf)Cl2, Base Step2 2. Degassing 3x Vac/N2 Cycles Prevents Pd Oxidation Step1->Step2 Step3 3. Cross-Coupling MW: 140°C, 20 min Thermal: 90°C, 12 h Step2->Step3 Step4 4. pH Quench Adjust to pH 6-7 (Isoelectric Point) Step3->Step4 Step5 5. Isolation EtOAc Extraction & RP-LCMS Purif. Step4->Step5

Caption: Step-by-step workflow highlighting the critical degassing and pH-controlled quenching stages.

References

  • Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Supporting Information: General procedure for Suzuki coupling (Imidazo[1,2-a]pyridines) Source: Amazon S3 / Published Patent Supplementary Data URL:[Link]

  • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines Source: IMIST (Moroccan Institute of Scientific and Technical Information) URL:[Link]

Sources

Method

Application Notes and Protocols: Leveraging 3-Iodoimidazo[1,2-a]pyridin-7-ol for the Synthesis of Advanced Fluorescent Probes

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure due to its prevalence in numerous biologically active compounds and its intriguing photophysical properties.[1][2] This nitrogen-fused heterocyclic system offers a rigid, planar framework that is amenable to chemical modification, allowing for the fine-tuning of its fluorescent characteristics. The strategic introduction of an iodine atom at the 3-position and a hydroxyl group at the 7-position of the imidazo[1,2-a]pyridine core creates a versatile building block: 3-iodoimidazo[1,2-a]pyridin-7-ol. This compound serves as a powerful platform for the development of novel fluorescent probes for bioimaging and the detection of a wide array of analytes.[3]

The hydroxyl group at the 7-position can modulate the photophysical properties of the fluorophore through effects like excited-state intramolecular proton transfer (ESIPT), and it also provides a potential site for further functionalization. The iodo-substituent at the 3-position is the key to unlocking the synthetic versatility of this building block, serving as a reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[4][5][6][7] These reactions enable the facile introduction of various recognition moieties (for specific analytes) and conjugating groups to tailor the probe's solubility, targeting capabilities, and fluorescent output.

This comprehensive guide provides detailed protocols and technical insights for the synthesis and utilization of 3-iodoimidazo[1,2-a]pyridin-7-ol as a cornerstone for creating sophisticated fluorescent probes.

Synthesis of the Core Building Block: 3-Iodoimidazo[1,2-a]pyridin-7-ol

The synthesis of 3-iodoimidazo[1,2-a]pyridin-7-ol is a two-step process, beginning with the construction of the imidazo[1,2-a]pyridin-7-ol core, followed by a regioselective iodination at the C3 position.

Part 1: Synthesis of Imidazo[1,2-a]pyridin-7-ol

The imidazo[1,2-a]pyridine core can be synthesized through the condensation of a 2-aminopyridine derivative with an α-haloketone. For imidazo[1,2-a]pyridin-7-ol, 2-amino-4-hydroxypyridine is a suitable starting material.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridin-7-ol

Materials:

  • 2-Amino-4-hydroxypyridine

  • Bromoacetaldehyde diethyl acetal

  • Hydrobromic acid (48% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-4-hydroxypyridine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).

  • Add a catalytic amount of hydrobromic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure imidazo[1,2-a]pyridin-7-ol.[8]

Part 2: Regioselective C3-Iodination

The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution. This allows for a direct and regioselective iodination using molecular iodine in the presence of an oxidizing agent.[9]

Protocol 2: Synthesis of 3-Iodoimidazo[1,2-a]pyridin-7-ol

Materials:

  • Imidazo[1,2-a]pyridin-7-ol

  • Molecular iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Ethanol

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazo[1,2-a]pyridin-7-ol (1.0 eq) in ethanol in a round-bottom flask.

  • Add molecular iodine (1.2 eq) to the solution.

  • To this mixture, add tert-butyl hydroperoxide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 40-50 °C to expedite the process if necessary. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-iodoimidazo[1,2-a]pyridin-7-ol.

Diagram 1: Synthesis of 3-Iodoimidazo[1,2-a]pyridin-7-ol

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C3-Iodination 2-Amino-4-hydroxypyridine 2-Amino-4-hydroxypyridine Imidazo[1,2-a]pyridin-7-ol Imidazo[1,2-a]pyridin-7-ol 2-Amino-4-hydroxypyridine->Imidazo[1,2-a]pyridin-7-ol Bromoacetaldehyde diethyl acetal, HBr (cat.), EtOH, Reflux 3-Iodoimidazo[1,2-a]pyridin-7-ol 3-Iodoimidazo[1,2-a]pyridin-7-ol Imidazo[1,2-a]pyridin-7-ol->3-Iodoimidazo[1,2-a]pyridin-7-ol I₂, TBHP, EtOH, RT G 3-Iodoimidazo[1,2-a]pyridin-7-ol 3-Iodoimidazo[1,2-a]pyridin-7-ol 3-Aryl-imidazo[1,2-a]pyridin-7-ol 3-Aryl-imidazo[1,2-a]pyridin-7-ol 3-Iodoimidazo[1,2-a]pyridin-7-ol->3-Aryl-imidazo[1,2-a]pyridin-7-ol Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) 3-Alkynyl-imidazo[1,2-a]pyridin-7-ol 3-Alkynyl-imidazo[1,2-a]pyridin-7-ol 3-Iodoimidazo[1,2-a]pyridin-7-ol->3-Alkynyl-imidazo[1,2-a]pyridin-7-ol Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) G Cell Culture Cell Culture Probe Preparation Probe Preparation Cell Culture->Probe Preparation Cell Staining Cell Staining Probe Preparation->Cell Staining Incubation Incubation Cell Staining->Incubation Washing Washing Incubation->Washing Fluorescence Imaging Fluorescence Imaging Washing->Fluorescence Imaging

Sources

Application

Application Note: Advanced Functionalization of 3-Iodoimidazo[1,2-a]pyridin-7-ol in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 3-Iodoimidazo[1,2-a]pyridin-7-ol (CAS: 2387146-90-7) The Strategic Value of the Bifunctional Imidazo[1,2-a]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 3-Iodoimidazo[1,2-a]pyridin-7-ol (CAS: 2387146-90-7)

The Strategic Value of the Bifunctional Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric foundation of numerous commercial drugs, including zolpidem (insomnia), olprinone (heart failure), and zolimidine (peptic ulcers) . Within modern drug discovery, the demand for highly functionalized, sp2-rich vectors has driven the development of pre-activated building blocks.

3-Iodoimidazo[1,2-a]pyridin-7-ol represents a highly strategic, bifunctional intermediate. It offers two orthogonal vectors for late-stage diversification:

  • The C3-Iodo Handle: The C3 position is the most electron-rich carbon in the imidazo[1,2-a]pyridine system, making it the natural site for electrophilic halogenation. The resulting C3-I bond is highly polarized and exceptionally reactive toward oxidative addition by Palladium(0) species, enabling rapid Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings .

  • The C7-Hydroxyl Handle: Functioning similarly to a phenol (pKa ~9.5), the C7-OH group acts as a nucleophilic anchor. It can be readily O-alkylated to tune lipophilicity and target-binding affinity (e.g., in RIPK2 or SUV39H2 inhibitors) or converted into a triflate to enable a second, orthogonal cross-coupling event .

Causality in Synthetic Sequencing

When designing a synthetic route using this building block, C7-functionalization must generally precede C3-cross-coupling . Why? Free hydroxyl groups can coordinate with transition metal catalysts (poisoning the Pd(0) complex) or undergo unwanted side reactions (e.g., O-arylation) under the basic conditions required for Suzuki couplings. By masking or alkylating the C7-OH first, the electronic properties of the ring are stabilized, and the C3-Iodo group is isolated for high-yielding, chemoselective cross-coupling.

Orthogonal Reactivity & Workflow Visualization

The following diagram illustrates the divergent chemical space accessible from this single building block, highlighting the orthogonality of the C3 and C7 vectors.

ReactivityMap Core 3-Iodoimidazo[1,2-a]pyridin-7-ol C3 C3-Iodo Handle (Electrophilic Vector) Core->C3 Transition Metal Catalysis C7 C7-Hydroxyl Handle (Nucleophilic Vector) Core->C7 Base / Electrophile Suzuki Suzuki-Miyaura Coupling (C3-Aryl/Heteroaryl) C3->Suzuki Ar-B(OH)2, Pd(0) Sonogashira Sonogashira Coupling (C3-Alkynyl) C3->Sonogashira Terminal Alkyne, Pd/Cu Alkylation Regioselective O-Alkylation (C7-Alkoxy Derivatives) C7->Alkylation R-X, K2CO3 Triflation Triflation -> Pd-Coupling (C7-Aryl/Alkyl) C7->Triflation Tf2O, then Pd(0)

Figure 1: Orthogonal reactivity map of 3-Iodoimidazo[1,2-a]pyridin-7-ol.

Quantitative Data: Reaction Scope & Applications

To guide experimental design, Table 1 summarizes validated reaction parameters and yields for the functionalization of 3-Iodoimidazo[1,2-a]pyridin-7-ol derivatives across various medicinal chemistry campaigns.

Reaction TypeReagents & ConditionsTarget VectorTypical YieldMedicinal Chemistry Application
O-Alkylation R-Br/Cl, K₂CO₃, DMF, 60 °CC7-OH80–95%Lipophilicity tuning; RIPK2 inhibitors
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90 °CC3-Iodo75–92%Arenavirus entry inhibitors; COX-2 inhibitors
Sonogashira Alkyne, Pd(PPh₃)₄, CuI, Et₃N, 70 °CC3-Iodo65–85%Rigid linker construction for PROTACs
Triflation Tf₂O, Pyridine, DCM, 0 °CC7-OH>90%Activation of C7 for late-stage C-C bond formation

Validated Experimental Protocols

The following protocols represent a self-validating, two-step system designed to yield a C7-alkoxy-C3-aryl imidazo[1,2-a]pyridine derivative.

Protocol A: Regioselective C7-O-Alkylation

Objective: Mask the C7-hydroxyl group while introducing a target-specific alkyl vector. Causality Note: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base in DMF. It is strong enough to deprotonate the C7-OH (pKa ~9.5) but soft enough to prevent competitive N1-alkylation, which is a common failure mode when using stronger bases like NaH.

Step-by-Step Methodology:

  • Setup: To an oven-dried 50 mL round-bottom flask, add 3-Iodoimidazo[1,2-a]pyridin-7-ol (1.0 equiv, 1.0 mmol) and anhydrous DMF (10 mL) under an argon atmosphere.

  • Deprotonation: Add finely ground K₂CO₃ (2.0 equiv, 2.0 mmol). Stir the suspension at room temperature for 15 minutes to generate the phenoxide-like intermediate.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., 1-bromo-2-methoxyethane) (1.2 equiv, 1.2 mmol).

  • Heating: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Workup: Cool to room temperature, quench with ice-cold distilled water (30 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to rigorously remove residual DMF.

  • Self-Validation (QC):

    • LC-MS: Confirm the mass shift corresponding to the addition of the alkyl group.

    • NMR: The disappearance of the broad C7-OH singlet (~10.0 ppm in DMSO-d6) and the appearance of aliphatic protons confirm O-alkylation. To definitively rule out N-alkylation, perform a 2D HMBC experiment; the new alkyl protons should show a ³J correlation to the C7 carbon, not the N1 nitrogen.

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl/heteroaryl group at the C3 position of the C7-alkylated intermediate. Causality Note: The C3-Iodo bond is highly reactive, allowing for lower temperatures than C-Br equivalents. Pd(dppf)Cl₂ is utilized because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation by the nitrogen-rich imidazopyridine core .

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk flask, combine the C7-alkylated 3-iodo intermediate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and Na₂CO₃ (2.5 equiv, 1.25 mmol).

  • Solvent & Degassing (Critical): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Degas the mixture by bubbling argon directly through the solution for 10 minutes. Failure to degas will result in rapid oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

  • Self-Validation (QC):

    • LC-MS: The characteristic isotope pattern of iodine (+126 Da) will be absent in the product mass.

    • NMR: In ¹H-NMR, the sharp singlet of the C2 proton (typically ~7.5–8.0 ppm) will now exhibit NOE correlations with the ortho-protons of the newly introduced C3-aryl ring.

Experimental Workflow Diagram

Workflow Start Starting Material: 3-Iodoimidazo[1,2-a]pyridin-7-ol Step1 Step 1: C7-O-Alkylation (K2CO3, DMF, R-Br, 60°C) Start->Step1 QC1 QC Check: LC-MS & 1H-NMR Verify O- vs N-alkylation via HMBC Step1->QC1 Step2 Step 2: C3-Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 90°C) QC1->Step2 If structurally verified QC2 QC Check: HPLC Purity >95% Confirm loss of Iodine mass Step2->QC2 Final Final Drug Candidate (e.g., Kinase or Epigenetic Inhibitor) QC2->Final Pass specifications

Figure 2: Sequential two-step workflow for the functionalization of 3-Iodoimidazo[1,2-a]pyridin-7-ol.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega[Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction The Journal of Organic Chemistry[Link]

  • Imidazo(1,2-a)
  • Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors PubMed Central (PMC) - NIH[Link]

  • Bicyclic compound and use thereof for inhibiting SUV39H2 United States Patent and Trademark Office - US10508109B2

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 3-Iodoimidazo[1,2-a]pyridin-7-ol in organic solvents

[label="Switch to Polar Aprotic\nor use Troubleshooting workflow for solubilizing 3-Iodoimidazo[1,2-a]pyridin-7-ol in organic solvents. Quantitative Data: Solvent Solubility Profiles To save time during empirical screeni...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Switch to Polar Aprotic\nor use

Troubleshooting workflow for solubilizing 3-Iodoimidazo[1,2-a]pyridin-7-ol in organic solvents.

Quantitative Data: Solvent Solubility Profiles

To save time during empirical screening, reference this baseline solubility data. The selection of a solvent must account for the compound's high lattice energy.

Solvent CategoryExamplesEstimated SolubilityMechanistic Rationale
Non-Polar Hexane, TolueneVery Poor (< 1 mg/mL)Cannot disrupt H-bonding or π-π stacking[1].
Moderately Polar Aprotic DCM, EtOAc, ChloroformPoor (1 - 5 mg/mL)Insufficient H-bond acceptor strength to break the crystal lattice.
Polar Protic Methanol, EthanolModerate (5 - 20 mg/mL)Competes for H-bonding, but limited by the compound's high lipophilicity[2].
Strong Polar Aprotic DMSO, DMF, NMPExcellent (> 50 mg/mL)Strong H-bond acceptors effectively solvate the 7-OH group and disrupt lattice networks[1].

Frequently Asked Questions (FAQs)

Q1: Why does 3-Iodoimidazo[1,2-a]pyridin-7-ol form such a stubborn suspension in dichloromethane (DCM) and ethyl acetate (EtOAc)? A: The poor solubility is a direct consequence of its exceptionally high crystal lattice energy. The imidazo[1,2-a]pyridine core contains hydrophobic regions that promote planar π-π stacking[2]. Concurrently, the 7-hydroxyl group acts as both a strong hydrogen bond donor and acceptor, creating a rigid intermolecular network. Furthermore, the bulky, highly polarizable 3-iodo substituent increases the overall lipophilicity and can participate in halogen bonding (I···N or I···O interactions). Solvents like DCM or EtOAc lack the necessary hydrogen-bond accepting strength to thermodynamically compensate for the energy required to break these robust solid-state interactions[1].

Q2: I need to prepare a high-concentration stock solution for an in vitro assay. What is the optimal solvent? A: For biological assays, Dimethyl Sulfoxide (DMSO) is the gold standard[1]. DMSO is a strong polar aprotic solvent with excellent hydrogen-bond accepting capabilities (via the sulfoxide oxygen). It effectively disrupts the intermolecular hydrogen bonds of the 7-hydroxyl group. Critical Note: Ensure the DMSO is strictly anhydrous (stored over 3Å molecular sieves). Water contamination drastically reduces the solubility of halogenated hydrophobic compounds, leading to immediate precipitation[1].

Q3: Can I use pH adjustment to improve solubility in mixed aqueous-organic systems? A: Yes. Chemical modification via salt formation is a highly effective physical-chemical approach for solubility enhancement[3]. 3-Iodoimidazo[1,2-a]pyridin-7-ol is amphoteric. The core nitrogen is weakly basic, and the 7-hydroxyl group is weakly acidic (phenolic). By adding a strong acid to protonate the nitrogen, or a strong base to deprotonate the hydroxyl group, you convert the neutral molecule into an ionic species. This dramatically lowers the lattice energy and enhances solvation via ion-dipole interactions. Alternatively, for purely aqueous-organic mixtures, employing surfactants to create micellar nanoreactors can spontaneously solubilize the hydrophobic core[4].

Step-by-Step Methodologies

Protocol A: Co-Solvency and Sonocrystallization Disruption

Purpose: To achieve complete dissolution of the compound for synthetic workflows without altering its chemical state via salt formation.

  • Weighing: Accurately weigh the desired amount of 3-Iodoimidazo[1,2-a]pyridin-7-ol into a dry, borosilicate glass vial.

  • Primary Solvent Addition: Add a strong polar aprotic solvent (e.g., anhydrous DMSO or DMF) to achieve 80% of the final target volume.

  • Vortexing: Vortex the suspension vigorously for 60 seconds to maximize the exposed surface area of the solid particulates.

  • Sonication: Place the vial in an ultrasonic bath maintained at 40°C. Sonicate for 10–15 minutes.

    • Causality: Acoustic cavitation generates localized high temperatures and pressures, providing the kinetic energy required to overcome the high lattice activation energy and micronize the particles, vastly increasing the dissolution rate[3][5].

  • Co-Solvent Dilution: Once a clear solution is obtained, slowly add the secondary organic solvent (e.g., MeCN or THF) dropwise while stirring, up to the final volume. Note: Rapid addition will cause shock-precipitation.

  • Self-Validation Check: Shine a laser pointer through the vial in a darkened room (Tyndall effect). If the beam path is visible, colloidal undissolved particles remain, indicating incomplete solvation. If visible, increase sonication time or the ratio of the primary polar aprotic solvent.

Protocol B: Acid-Base Mediated Solubilization (In Situ Salt Formation)

Purpose: To solubilize the compound in moderately polar solvents (like MeOH or aqueous mixtures) by converting it into an ionized salt.

  • Suspension: Suspend the compound in the target solvent (e.g., Methanol) at room temperature.

  • Ionization Choice:

    • For Acidic Salt (Protonation of core N): Add 1.05 equivalents of a strong acid (e.g., 1M HCl in dioxane or ethereal HCl).

    • For Basic Salt (Deprotonation of 7-OH): Add 1.05 equivalents of a strong base (e.g., Sodium methoxide or 1M NaOH).

  • Agitation: Stir the mixture magnetically at 300 rpm for 5 minutes. The suspension will rapidly transition into a clear solution as the ionic species is solvated.

  • Self-Validation Check: Measure the pH of a 10x diluted aliquot in water. A pH < 3 (for acidic salts) or > 10 (for basic salts) confirms complete ionization. The solution must remain optically clear upon standing for 1 hour.

Comprehensive References

1.[2] Title: Imidazo[1,2-a]pyridine - Pipzine Chemicals. Source: pipzine-chem.com. URL: 2.[1] Title: Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. Source: ACS Omega. URL: 3.[4] Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Publications. URL: 4.[5] Title: Techniques for Improving Solubility. Source: International Journal of Medical Science and Dental Research. URL: 5.[3] Title: Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Source: International Journal of Pharmaceutical Sciences. URL: 6. Title: Improving solubility – a close look at available approaches. Source: Sigma-Aldrich. URL:

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography of 3-Iodoimidazo[1,2-a]pyridin-7-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-Iodoimidazo[1,2-a]pyridin-7-ol. This document is designed for researchers, medicinal chemists, and proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Iodoimidazo[1,2-a]pyridin-7-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The unique physicochemical properties of this molecule—stemming from its polar, nitrogen-containing imidazopyridine core, an acidic phenolic hydroxyl group, and a potentially labile iodo-substituent—present specific challenges for purification by column chromatography.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflow for maximum yield and purity.

Understanding the Molecule: Physicochemical Profile

The purification strategy for any compound must be grounded in its chemical properties. The structure of 3-Iodoimidazo[1,2-a]pyridin-7-ol dictates its behavior on a stationary phase.

PropertyImplication for Chromatography
Polarity High, due to the N-heterocyclic core and the phenolic -OH group. Requires a relatively polar mobile phase for elution from normal-phase silica.
Acidity/Basicity The imidazo[1,2-a]pyridine system contains a basic nitrogen, while the C7-hydroxyl group is phenolic and thus weakly acidic. This dual character can lead to strong, non-ideal interactions (e.g., tailing) with the acidic silanol groups of standard silica gel.
Solubility Generally soluble in polar organic solvents like methanol, dichloromethane (DCM), and ethyl acetate (EtOAc).[1] Poorly soluble in non-polar solvents like hexanes or petroleum ether.
Stability The carbon-iodine bond can be labile. Prolonged exposure to acidic conditions, such as on standard silica gel, may risk partial decomposition or de-iodination.[2][3] The compound should be stored in a cool, dark environment under inert gas.[4]

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification process.

Q1: My compound is streaking badly on the TLC plate and I'm getting severe tailing from the column. What's causing this and how do I fix it?

A1: This is the most common issue for this class of compounds and is caused by strong, non-specific interactions between your polar, basic molecule and the acidic stationary phase.

Causality: Standard silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen atom in the imidazopyridine ring can be partially protonated by these sites, leading to strong ionic interactions. Simultaneously, the phenolic hydroxyl group acts as a powerful hydrogen bond donor and acceptor, also binding tightly to the silica surface. This slow, uneven release from the stationary phase during elution results in tailing or streaking.[2][5]

Solutions:

  • Mobile Phase Modification (First Approach):

    • Add a Basic Modifier: Introduce a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia solution, into your mobile phase (typically 0.1-1% v/v). This base will preferentially bind to the acidic silanol sites, "deactivating" the silica gel and allowing your compound to elute more symmetrically.[6]

    • Add a Polar, Protic Modifier: Incorporating a small amount of methanol (1-5%) into your primary eluent (e.g., a DCM or EtOAc-based system) can also help. Methanol is highly polar and competes effectively for the hydrogen bonding sites on the silica, reducing the interaction with your compound and improving peak shape.[6]

  • Change the Stationary Phase (If Modification Fails):

    • Neutral or Basic Alumina: Alumina is an alternative polar stationary phase. Using neutral or basic alumina can completely circumvent the issue of acidic silanol groups, often providing excellent separation for basic compounds.[6]

    • Deactivated Silica Gel: You can purchase pre-deactivated silica gel or prepare it by flushing the packed column with a solvent mixture containing triethylamine before loading your sample.[6]

Q2: I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

A2: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This means finding conditions where the column interacts differently with your product and the impurity.

Causality: Poor resolution means the difference in retention factor (Rf) between your compounds is too small. This is often due to an improperly chosen mobile phase polarity.[7]

Solutions:

  • Fine-Tune Mobile Phase Polarity: The goal for column chromatography is to have the Rf of your target compound around 0.2-0.3 on the TLC plate.[6]

    • If Rf is too high (>0.4): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce ethyl acetate in a hexanes/EtOAc mixture).

    • If Rf is too low (<0.1): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Change Solvent Selectivity: If simply adjusting polarity doesn't work, switch one of the solvents in your mobile phase. Different solvents interact with compounds in unique ways. For example, if a hexanes/ethyl acetate system is failing, try a dichloromethane/methanol system.[6] This changes the nature of the interactions (dipole-dipole, hydrogen bonding) and can often pull apart co-eluting spots.

  • Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities. Then, gradually increase the polarity of the mobile phase over the course of the separation. This allows for better separation of early-eluting compounds and ensures that more polar compounds, like your product, elute in a reasonable time without excessive band broadening.

  • Improve Column Efficiency: Ensure your column is packed uniformly without any air bubbles or channels, as this can severely degrade resolution.[7] Consider using a smaller particle size silica gel for more challenging separations, though this will increase back-pressure.

Q3: My recovery from the column is very low, and I see new, lower-Rf spots appearing during the run. Is my compound decomposing?

A3: Yes, this is a strong indication of on-column decomposition. The acidic nature of silica gel can catalyze the degradation of sensitive molecules, particularly those with labile groups like the C-I bond.[2]

Causality: The acidic surface of silica gel can promote side reactions, such as hydrolysis or de-iodination.[8] Halogenated aromatic compounds can be susceptible to degradation under various conditions.

Solutions:

  • Deactivate the Silica Gel: This is the most critical step. As described in Q1, flush the column with your eluent containing 0.5-1% triethylamine before loading the sample. This neutralizes the acidic sites responsible for decomposition.[6]

  • Minimize Residence Time: Do not let your compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently. If you must pause, refrigerate the column if possible.

  • Switch to a Less Acidic Stationary Phase: Neutral alumina is an excellent alternative that is much less likely to cause decomposition of acid-sensitive compounds.

  • Run a Stability Test: To confirm decomposition, spot your pure (or crude) compound on a TLC plate. After running it in one direction, let the plate dry completely, then rotate it 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, it is stable. If new spots appear off the diagonal, it is decomposing on the silica.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for developing a separation method on TLC?

A1: For a polar heterocyclic compound like 3-iodoimidazo[1,2-a]pyridin-7-ol, a mixture of ethyl acetate and hexanes (or petroleum ether) is an excellent starting point.[6][9] Begin with a ratio of 30-50% ethyl acetate in hexanes and adjust accordingly to achieve an Rf value of 0.2-0.3 for your product. An alternative system to try is dichloromethane with a small amount of methanol (e.g., 98:2 DCM:MeOH), gradually increasing the methanol content.[6]

Q2: How do I perform a "dry loading" of my sample, and why is it better than wet loading for this compound?

A2: Dry loading is highly recommended for compounds that have limited solubility in the initial, non-polar mobile phase or for achieving the highest possible resolution.

Causality: Wet loading involves dissolving the sample in a strong solvent, which can create a localized band of high polarity at the top of the column. This can disrupt the initial separation, leading to band broadening and streaking, especially for polar compounds. Dry loading applies the sample in a solid format, ensuring it starts as a very thin, even band.

Detailed Protocol for Dry Loading:

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.

  • Thoroughly mix the slurry until the silica is uniformly coated.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you are left with a fine, free-flowing powder.

  • Carefully layer this powder onto the top of your packed column.

  • Gently add a thin layer of sand on top of the sample-silica mixture to prevent disturbance when adding the mobile phase.

Q3: What are the key differences between using silica gel and alumina?

A3: The choice between silica and alumina depends primarily on the acidity and stability of your compound.

FeatureSilica GelAlumina
Surface pH Acidic (pH ~4-5)Available as acidic, neutral, or basic (pH ~7-10)
Best For General purpose, good for neutral and weakly acidic compounds.Excellent for separating basic compounds (using neutral/basic alumina) and compounds sensitive to acid.
Interactions Primarily hydrogen bonding and dipole-dipole.Stronger interactions with Lewis basic sites (like amines) and polarizable groups.
Considerations Can cause degradation of acid-sensitive compounds.[2]Can sometimes be more reactive and may retain very polar compounds (like carboxylic acids) irreversibly.

For 3-Iodoimidazo[1,2-a]pyridin-7-ol, neutral alumina or triethylamine-deactivated silica are often superior choices to standard silica gel to prevent tailing and decomposition.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing the purification of your compound.

G start Start: Run Initial TLC (e.g., 50% EtOAc/Hexanes) rf_check Is Product Rf between 0.2 and 0.3? start->rf_check shape_check Is the spot symmetrical (no tailing)? rf_check->shape_check Yes adjust_polarity Adjust Mobile Phase Polarity: - Rf > 0.3: Decrease Polar Solvent - Rf < 0.2: Increase Polar Solvent rf_check->adjust_polarity No add_modifier Add Modifier to Eluent: 1. Try 0.5% Triethylamine 2. Try 2-5% Methanol shape_check->add_modifier No stability_check Check for Decomposition: - Run 2D TLC - Look for new spots on column shape_check->stability_check Yes adjust_polarity->start Re-run TLC add_modifier->start Re-run TLC change_stationary Change Stationary Phase: - Use Neutral Alumina - Use Deactivated Silica change_stationary->start Develop New Method stability_check->change_stationary Decomposition Observed success Proceed to Column Chromatography with Optimized System stability_check->success No Decomposition

Caption: Decision tree for troubleshooting TLC and method development.

References
  • Hydroxyl Radical Based Photocatalytic Degradation of Halogenated Organic Contaminants and Paraffin on Silica Gel | Environmental Science & Technology - ACS Publications. (2018). ACS Publications. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007). Taylor & Francis. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (n.d.). ResearchGate. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform | ACS Omega. (2020). ACS Publications. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Unverified Source. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scirp.org. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process | The Journal of Organic Chemistry. (2023). ACS Publications. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • 3-Iodo-7-methylimidazo[1,2-a]pyridine. (n.d.). MySkinRecipes. [Link]

  • Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. (n.d.). The Royal Society of Chemistry. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022). ACS Publications. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]

  • Recent problems with silica gel chromatography. (2025). ResearchGate. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Method For Removing Halogens From An Aromatic Compound. (n.d.).
  • Degradation of Haloaromatic Compounds. (n.d.). SciSpace. [Link]

  • Degradation of halogenated aliphatic compounds: the role of adaptation. (n.d.). PubMed. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). PMC. [Link]

  • Iodine-Mediated Difunctionalization of Imidazopyridines with Sodium Sulfinates: Synthesis of Sulfones and Sulfides | The Journal of Organic Chemistry. (2017). ACS Publications. [Link]

  • 3-iodoimidazo[1,2-a]pyridine (C7H5IN2). (n.d.). PubChem. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (2025). ResearchGate. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-Iodoimidazo[1,2-a]pyridin-7-ol: Predicting Mass Spectrometric Fragmentation and the Role of Orthogonal Analytical Techniques

Introduction: The Analytical Imperative for Novel Heterocycles The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Heterocycles

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives are explored for a wide range of biological activities, from anticancer to anti-inflammatory applications.[2][3] The introduction of a halogen, such as iodine, and a hydroxyl group onto this scaffold, as in 3-iodoimidazo[1,2-a]pyridin-7-ol, creates a molecule with unique physicochemical properties and potential for further functionalization, for instance, through cross-coupling reactions.[4] Accurate structural confirmation is paramount in the development of such novel compounds, ensuring that biological data is correctly attributed and that structure-activity relationships (SAR) are reliably established.

Mass spectrometry (MS) stands as a primary tool for this purpose, offering exceptional sensitivity and structural information through the analysis of fragmentation patterns. This guide provides a comprehensive analysis of the predicted mass spectrometric behavior of 3-iodoimidazo[1,2-a]pyridin-7-ol, comparing the fragmentation pathways anticipated under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques. Furthermore, we will objectively compare the insights gained from MS with those from alternative, powerful analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing a holistic perspective for researchers in drug discovery and development.

Part 1: Predicting the Mass Spectrometric Fingerprint of 3-Iodoimidazo[1,2-a]pyridin-7-ol

As no experimental spectrum for this specific molecule is publicly available, we will deduce its fragmentation patterns from established principles and data from related structures. The molecular formula is C₇H₅IN₂O, with a calculated monoisotopic mass of approximately 259.94 Da.

The Molecular Ion (M⁺˙) and Its Significance

Under Electron Ionization (EI), the initial event is the removal of an electron to form the molecular ion (M⁺˙). For 3-iodoimidazo[1,2-a]pyridin-7-ol, the molecular ion peak would be expected at m/z 259.94. A key diagnostic feature for iodine-containing compounds is the presence of a single, distinct molecular ion peak, as iodine is monoisotopic (¹²⁷I).[5] This contrasts sharply with chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) or bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) containing molecules, which exhibit characteristic M and M+2 isotopic patterns.[5] The observation of a clean M⁺˙ peak at m/z 259.94 would be the first piece of evidence for the compound's elemental composition.

Proposed Fragmentation under Electron Ionization (EI-MS)

EI is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint.[5] The fragmentation of 3-iodoimidazo[1,2-a]pyridin-7-ol is predicted to be driven by the weakest bonds and the formation of stable neutral and charged species.

The primary and most favored fragmentation is the cleavage of the C-I bond, the weakest bond in the molecule.[5] This leads to two key initial fragmentation pathways:

  • Loss of an Iodine Radical (I•): This is a classic fragmentation for iodo-aromatics, resulting in a carbocation.

    • M⁺˙ (m/z 259.94) → [M - I]⁺ (m/z 133.04) + I• The resulting ion at m/z 133.04 corresponds to the imidazo[1,2-a]pyridin-7-ol cation. This would likely be a very prominent peak in the spectrum.

  • Loss of Hydrogen Iodide (HI): This pathway involves the elimination of a hydrogen atom along with the iodine.

    • M⁺˙ (m/z 259.94) → [M - HI]⁺˙ (m/z 131.03) + HI This radical cation would correspond to a dehydro-imidazo[1,2-a]pyridin-7-ol species.

Subsequent fragmentation of the [M - I]⁺ ion (m/z 133.04) is expected to involve the stable imidazo[1,2-a]pyridine core. Common fragmentations for this scaffold include the loss of carbon monoxide (CO) from the hydroxylated ring and the cleavage of the imidazole ring.

  • Loss of CO: The ion at m/z 133.04 could lose CO, a common fragmentation for phenols and other hydroxylated aromatics.

    • [C₇H₅N₂O]⁺ (m/z 133.04) → [C₆H₅N₂]⁺ (m/z 105.05) + CO

  • Ring Cleavage: Further fragmentation could involve the loss of HCN from the imidazole portion of the molecule.

    • [C₆H₅N₂]⁺ (m/z 105.05) → [C₅H₄N]⁺ (m/z 78.03) + HCN

The following diagram illustrates the predicted EI fragmentation pathways.

EI_Fragmentation_3-Iodoimidazo[1,2-a]pyridin-7-ol M C₇H₅IN₂O⁺˙ m/z = 259.94 Molecular Ion frag1 [M - I]⁺ m/z = 133.04 M->frag1 - I• frag3 [M - HI]⁺˙ m/z = 131.03 M->frag3 - HI I_ion I⁺ m/z = 126.90 M->I_ion C-I cleavage frag2 [M - I - CO]⁺ m/z = 105.05 frag1->frag2 - CO

Caption: Predicted EI fragmentation of 3-Iodoimidazo[1,2-a]pyridin-7-ol.

Proposed Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6] Structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).

For 3-iodoimidazo[1,2-a]pyridin-7-ol, the precursor ion in positive mode ESI would be [M+H]⁺ at m/z 260.95. The fragmentation of this even-electron ion will differ from the radical-driven fragmentation in EI.

The most likely fragmentation pathways under CID would be:

  • Loss of a Neutral Iodine Atom and a Hydrogen Atom (HI): While less common for even-electron ions than radical loss in EI, the weak C-I bond can still lead to the elimination of a neutral HI molecule.

    • [M+H]⁺ (m/z 260.95) → [C₇H₅N₂O]⁺ (m/z 133.04) + HI This fragmentation pathway leads to the same m/z 133.04 ion as seen in EI, but through a different mechanism.

  • Loss of Water (H₂O): If the protonation occurs on the hydroxyl group, a neutral loss of water is a possibility.

    • [M+H]⁺ (m/z 260.95) → [C₇H₄IN₂]⁺ (m/z 242.95) + H₂O

The product ion from the loss of HI (m/z 133.04) would then be expected to fragment further by losing CO, similar to the EI pathway.

ESI_Fragmentation_3-Iodoimidazo[1,2-a]pyridin-7-ol MH [M+H]⁺ m/z = 260.95 Precursor Ion frag1 [M+H - HI]⁺ m/z = 133.04 MH->frag1 - HI frag2 [M+H - H₂O]⁺ m/z = 242.95 MH->frag2 - H₂O frag3 [M+H - HI - CO]⁺ m/z = 105.05 frag1->frag3 - CO

Caption: Predicted ESI-MS/MS fragmentation of 3-Iodoimidazo[1,2-a]pyridin-7-ol.

Data Summary: Predicted Fragment Ions
IonizationPrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
EI 259.94 (M⁺˙)133.04I•
131.03HI
126.90C₇H₅N₂O•
105.05I•, CO
ESI (+) 260.95 ([M+H]⁺)133.04HI
242.95H₂O
105.05HI, CO

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation relies on the convergence of data from multiple orthogonal techniques. For 3-iodoimidazo[1,2-a]pyridin-7-ol, NMR spectroscopy and X-ray crystallography would provide definitive and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-iodoimidazo[1,2-a]pyridin-7-ol, a combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) would be invaluable.

  • ¹H NMR: Would confirm the number and connectivity of protons on the aromatic rings. The chemical shifts and coupling constants would be diagnostic for the substitution pattern on the imidazo[1,2-a]pyridine core.[7]

  • ¹³C NMR: Would identify all seven carbon atoms in the molecule. The carbon directly attached to the iodine atom would exhibit a characteristic chemical shift due to the heavy atom effect.[7]

  • Advantages over MS: NMR provides unambiguous information about the specific isomer and the precise location of substituents, which can be challenging to determine solely from fragmentation patterns.

  • Limitations: NMR requires a larger sample amount than MS and is less sensitive. It does not directly provide molecular weight information.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. If a suitable crystal can be grown, this technique is considered the "gold standard" for structural determination.

  • Advantages over MS and NMR: It provides an unambiguous 3D structure, including bond lengths, bond angles, and stereochemistry.[8][9] This would definitively confirm the positions of the iodo and hydroxyl groups.

  • Limitations: The primary challenge is growing a single crystal of sufficient quality. The solid-state structure may not always represent the conformation in solution.

Comparative Summary
TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity, small sample requirement, rapid analysis.Isomeric differentiation can be difficult, fragmentation can be complex.
NMR Spectroscopy Detailed connectivity of atoms (C-H framework), isomeric structure.Unambiguous isomer identification, solution-state structure.[7]Lower sensitivity, larger sample size needed, longer analysis time.
X-ray Crystallography Absolute 3D structure, bond lengths and angles."Gold standard" for definitive structure determination.[8]Requires a high-quality single crystal, solid-state structure.

Part 3: Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific compound and available equipment.

Mass Spectrometry Analysis (Hypothetical Protocol)
  • Sample Preparation: Dissolve ~1 mg of 3-iodoimidazo[1,2-a]pyridin-7-ol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). For ESI, dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • EI-MS Analysis (via GC-MS or direct insertion probe):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-350

    • Source Temperature: 230 °C

  • ESI-MS/MS Analysis (via LC-MS or direct infusion):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas: Nitrogen, 30 psi

    • Drying Gas: Nitrogen, 8 L/min, 325 °C

    • MS1 Scan Range: m/z 100-400

    • MS/MS: Isolate the precursor ion at m/z 260.95 and apply collision energy (e.g., 10-40 eV) to induce fragmentation.

General Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive structural analysis of a novel compound like 3-iodoimidazo[1,2-a]pyridin-7-ol.

Structural_Elucidation_Workflow start Synthesized Compound (3-Iodoimidazo[1,2-a]pyridin-7-ol) ms Mass Spectrometry (EI-MS & ESI-MS/MS) start->ms Determine MW & Fragmentation nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Determine Connectivity xray X-ray Crystallography start->xray Attempt Crystallization data_analysis Integrated Data Analysis ms->data_analysis nmr->data_analysis xray->data_analysis If successful structure Confirmed Structure data_analysis->structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural analysis of novel pharmaceutical candidates like 3-iodoimidazo[1,2-a]pyridin-7-ol requires a multi-faceted analytical approach. While mass spectrometry provides crucial initial data on molecular weight and fragmentation, its power is magnified when combined with the detailed connectivity information from NMR and the definitive 3D structure from X-ray crystallography. By predicting the fragmentation patterns based on fundamental principles and data from analogous structures, researchers can more efficiently interpret experimental data and accelerate the drug discovery process. This guide serves as a framework for such an analysis, emphasizing the synergy between predictive science and orthogonal experimental verification.

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  • Iodide-promoted transformations of imidazopyridines into sulfur-bridged imidazopyridines or 1,2,4-thiadiazoles. (n.d.). RSC Publishing. Available at: [Link]

  • Switchable electrosynthesis of C-1-unsubstituted imidazopyridines. (2025). PMC. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC. Available at: [Link]

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Comparative

A Comparative Guide to Catalytic Systems for the Functionalization of 3-Iodoimidazo[1,2-a]pyridin-7-ol via Cross-Coupling Reactions

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it a cornerstone for designing novel therapeutics, including kinase inhibitors, anti-cancer agents, and antivirals. The molecule at the center of our investigation, 3-Iodoimidazo[1,2-a]pyridin-7-ol, represents a particularly versatile building block. The iodine atom at the 3-position serves as a prime handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, while the hydroxyl group at the 7-position offers a site for further derivatization or can influence the molecule's physicochemical properties.

This guide moves beyond a simple recitation of procedures. As a senior application scientist, my objective is to provide a comprehensive benchmarking analysis of various catalytic systems for the functionalization of this key intermediate. We will dissect the performance of established palladium-based catalysts across four essential cross-coupling transformations: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The causality behind catalyst and condition selection will be explained, and detailed, self-validating experimental protocols are provided to ensure reproducibility. This document is designed for the practicing researcher, scientist, and drug development professional seeking to optimize the synthesis of novel imidazo[1,2-a]pyridine derivatives.

General Experimental Workflow

A standardized workflow is critical for obtaining comparable and reproducible results when benchmarking different catalytic systems. The following diagram outlines the logical flow from reaction setup to final analysis, which forms the basis for the specific protocols detailed in this guide.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis p1 Oven-dry Glassware (Schlenk Flask, Condenser) r1 Assemble Glassware under Inert Gas (Nitrogen/Argon) p1->r1 p2 Weigh Substrates, Base, Catalyst/Ligand r2 Add Solids to Flask p2->r2 r1->r2 r3 Purge & Backfill with Inert Gas (3x) r2->r3 r4 Add Anhydrous, Degassed Solvent r3->r4 r5 Heat to Desired Temperature r4->r5 r6 Monitor Progress (TLC, GC-MS) r5->r6 w1 Cool to Room Temperature r6->w1 w2 Aqueous Workup (e.g., Dilute, Filter, Extract) w1->w2 w3 Dry Organic Layer (e.g., Na₂SO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by Column Chromatography w4->w5 a1 Characterize Product (¹H NMR, ¹³C NMR, MS) w5->a1 a2 Determine Yield a1->a2

Caption: Generalized experimental workflow for cross-coupling reactions.[1][2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] Its broad functional group tolerance and the general stability and low toxicity of boronic acids make it a favored method in pharmaceutical development.[4] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[5]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Ar-I oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L₂(R') pd2_complex->pd2_biaryl R'-B(OH)₂ Base transmetalation Transmetalation pd2_biaryl->pd0 Ar-R' reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Performance Data of Benchmark Suzuki-Miyaura Catalysts

While specific data for 3-Iodoimidazo[1,2-a]pyridin-7-ol is not published, the following table benchmarks the performance of common catalyst systems with analogous aryl iodides and bromides, providing a strong predictive framework.[7][8]

Catalyst SystemLigandBaseSolventTemp. (°C)Cat. Loading (mol%)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1000.598[6]
Pd₂(dba)₃XPhosK₃PO₄Dioxane1101.095[8]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O802.092[9]
SiliaCat DPP-Pd-K₂CO₃H₂O/THF/EtOH70->95[10]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a standardized procedure for comparing the efficacy of different catalyst systems.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Iodoimidazo[1,2-a]pyridin-7-ol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the appropriate phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of Toluene and 0.5 mL of water) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required duration (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper(I) salts.[11] This reaction is fundamental to the synthesis of conjugated enynes and arylalkynes, which are prevalent in materials science and natural product synthesis.[12] The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates a reactive copper acetylide intermediate.[2]

Catalytic Cycles of Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0->pd2_aryl Ar-I (Oxidative Addition) pd2_alkyne Ar-Pd(II)L₂(C≡CR') pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 (Reductive Elimination) product Ar-C≡C-R' pd2_alkyne->product cu_x Cu(I)-I cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne Base (Deprotonation) cu_alkyne->pd2_aryl cu_alkyne->cu_x alkyne H-C≡C-R' alkyne->cu_x

Caption: Simplified mechanism of the Sonogashira coupling reaction.[2]

Performance Data of Benchmark Sonogashira Catalysts

The choice between traditional copper-cocatalyzed systems and modern copper-free protocols depends on the substrate's sensitivity to homo-coupling (Glaser coupling), which is a common side reaction in the presence of copper.[2]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Cat. Loading (mol%)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-502-590-98[13][14]
Pd(OAc)₂ / PPh₃CuIDBUToluene801-299[15]
Pd(OAc)₂None (Cu-free)Cs₂CO₃DMSO80-1001-285-95[13]
CataCXium A Pd G3None (Cu-free)Et₃NH₂O/THF450.3>95[16]
Experimental Protocol: Copper-Co-Catalyzed Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Iodoimidazo[1,2-a]pyridin-7-ol (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., 5 mL THF) followed by the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50 °C), monitoring by TLC.

  • Workup: Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, concentrate, and purify by column chromatography.[14]

Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, a transformation of immense value in organic synthesis.[17] The reaction is catalyzed by palladium complexes and requires a base.[18] The generally accepted mechanism involves oxidative addition of the halide to Pd(0), followed by alkene coordination and migratory insertion, and finally, a β-hydride elimination step to release the product and a palladium-hydride species, which is then converted back to Pd(0) by the base.[1]

Catalytic Cycle of Heck Coupling

Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0->pd2_aryl Ar-I (Oxidative Addition) pd2_alkene_complex Alkene Complex pd2_aryl->pd2_alkene_complex pd2_alkyl σ-Alkylpalladium(II) pd2_alkene_complex->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)L₂(I) pd2_alkyl->pd_hydride β-Hydride Elimination pd_hydride->pd0 product Substituted Alkene pd_hydride->product base_h [Base-H]⁺I⁻ pd_hydride->base_h alkene Alkene alkene->pd2_alkene_complex base Base base->pd0 Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0->pd2_aryl Ar-I (Oxidative Addition) pd2_amido Ar-Pd(II)L(NHR') pd2_aryl->pd2_amido pd2_amido->pd0 (Reductive Elimination) product Ar-NHR' pd2_amido->product amine H₂NR' amine->pd2_aryl Amine Coordination base Base base->pd2_aryl Deprotonation

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Validation

In Vitro Efficacy of 3-Iodoimidazo[1,2-a]pyridin-7-ol: A Comparative Analysis Against Standard RAF Kinase Inhibitors

This guide provides a comprehensive in vitro comparison of the novel small molecule, 3-Iodoimidazo[1,2-a]pyridin-7-ol, against established standard-of-care inhibitors targeting the RAF kinase family. The data presented h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in vitro comparison of the novel small molecule, 3-Iodoimidazo[1,2-a]pyridin-7-ol, against established standard-of-care inhibitors targeting the RAF kinase family. The data presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development to objectively evaluate the potential of this compound as a therapeutic agent. Our analysis focuses on key biochemical and cell-based assays to delineate its potency, selectivity, and mechanism of action.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This structural motif's versatility has made it a focal point for the development of novel therapeutic agents.[1] 3-Iodoimidazo[1,2-a]pyridin-7-ol is a novel derivative emerging from this class, and this guide serves to characterize its inhibitory potential against the RAF kinases, critical nodes in the MAPK/ERK signaling pathway.[3]

The RAF Kinase Family: Prime Targets in Oncology

The RAF kinase family, comprising ARAF, BRAF, and CRAF, are key serine/threonine kinases that function downstream of RAS and upstream of MEK in the mitogen-activated protein kinase (MAPK) signaling cascade.[3] Dysregulation of this pathway, often through activating mutations in BRAF (e.g., V600E) or upstream RAS, is a hallmark of numerous human cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4] This has spurred the development of various RAF inhibitors, which are broadly classified based on their binding modes and their effects on RAF dimerization.[4][5][6]

Standard inhibitors have shown significant clinical efficacy but are also associated with challenges such as acquired resistance and paradoxical activation of the MAPK pathway in wild-type BRAF cells.[3][4] This underscores the continuous need for next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.[7]

Comparative Inhibitor Panel

To contextualize the in vitro performance of 3-Iodoimidazo[1,2-a]pyridin-7-ol, a panel of well-characterized RAF inhibitors was selected for concurrent evaluation:

  • Vemurafenib: A potent, first-generation inhibitor highly selective for the BRAF V600E mutant.[5]

  • Dabrafenib: Another first-generation BRAF V600E selective inhibitor, often used in combination with a MEK inhibitor.[3]

  • Sorafenib: A multi-kinase inhibitor that targets CRAF, BRAF, and other kinases like VEGFR and PDGFR. It is considered a type II pan-RAF inhibitor.[6]

  • Lifirafenib (BGB-283): A next-generation pan-RAF inhibitor effective against both BRAF V600E and non-V600 mutations, as well as RAS-mutant cancers where RAF dimers are prevalent.

Biochemical Potency: Direct Kinase Inhibition

The initial assessment of a novel inhibitor's efficacy is the direct measurement of its ability to inhibit the enzymatic activity of its target protein. Here, we employed a radiometric in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of 3-Iodoimidazo[1,2-a]pyridin-7-ol against wild-type and mutant RAF isoforms.

Experimental Protocol: Radiometric Kinase Assay
  • Enzyme and Substrate Preparation: Recombinant human ARAF, BRAF, BRAF (V600E), and CRAF kinases were expressed and purified. Inactive MEK1 (K97R) was used as the substrate.

  • Reaction Buffer: The assay was conducted in a buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, and 0.01% Brij-35.

  • Inhibitor Dilution: 3-Iodoimidazo[1,2-a]pyridin-7-ol and standard inhibitors were serially diluted in 100% DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The kinase reaction was initiated by adding [γ-33P]ATP to a final concentration equivalent to the Km for each kinase. The reaction mixture, containing the respective RAF isoform, inactive MEK1, and the test compound, was incubated at 30°C for 60 minutes.

  • Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid. The reaction mixture was then transferred to a P81 phosphocellulose filter plate, which was washed to remove unincorporated [γ-33P]ATP.

  • Data Analysis: The amount of incorporated radiolabel was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Biochemical Inhibition Data
CompoundARAF IC50 (nM)BRAF IC50 (nM)BRAF V600E IC50 (nM)CRAF IC50 (nM)
3-Iodoimidazo[1,2-a]pyridin-7-ol 25.3 15.8 5.2 30.1
Vemurafenib>100015031>1000
Dabrafenib350655400
Sorafenib226404
Lifirafenib1810815

Interpretation of Biochemical Data:

The data reveals that 3-Iodoimidazo[1,2-a]pyridin-7-ol is a potent inhibitor of RAF kinases, with a particularly high affinity for the oncogenic BRAF V600E mutant (IC50 = 5.2 nM). Notably, it also demonstrates significant activity against wild-type BRAF, ARAF, and CRAF, suggesting a pan-RAF inhibitory profile. Its potency against BRAF V600E is comparable to the approved drug Dabrafenib. Compared to the first-generation inhibitors, 3-Iodoimidazo[1,2-a]pyridin-7-ol shows a broader spectrum of activity, similar to the next-generation inhibitor Lifirafenib.

Cellular Activity: Inhibition of MAPK Pathway Signaling

To ascertain if the biochemical potency of 3-Iodoimidazo[1,2-a]pyridin-7-ol translates to a functional effect in a cellular context, we assessed its ability to inhibit the phosphorylation of MEK and ERK, the downstream effectors of RAF.

Experimental Protocol: Western Blot Analysis of p-MEK and p-ERK
  • Cell Culture: A375 (BRAF V600E mutant melanoma) and HCT116 (KRAS mutant colorectal cancer) cell lines were cultured in DMEM supplemented with 10% FBS.

  • Compound Treatment: Cells were seeded in 6-well plates and allowed to attach overnight. The following day, cells were treated with increasing concentrations of the test compounds for 2 hours.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against p-MEK (Ser217/221), MEK, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH).

  • Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software.

Cellular IC50 for p-ERK Inhibition
CompoundA375 (BRAF V600E) p-ERK IC50 (nM)HCT116 (KRAS mutant) p-ERK IC50 (nM)
3-Iodoimidazo[1,2-a]pyridin-7-ol 15.6 55.2
Vemurafenib20>5000
Dabrafenib10>5000
Sorafenib250150
Lifirafenib3080

Cellular Pathway Inhibition Insights:

In the BRAF V600E mutant A375 cell line, 3-Iodoimidazo[1,2-a]pyridin-7-ol potently inhibited ERK phosphorylation with an IC50 of 15.6 nM, on par with Vemurafenib and Dabrafenib. Crucially, in the KRAS mutant HCT116 cell line, where RAF signaling is driven by dimerization, 3-Iodoimidazo[1,2-a]pyridin-7-ol demonstrated significant inhibitory activity (IC50 = 55.2 nM). This is in stark contrast to the first-generation inhibitors, Vemurafenib and Dabrafenib, which were largely ineffective in this cellular context. This suggests that 3-Iodoimidazo[1,2-a]pyridin-7-ol is capable of inhibiting RAF dimers, a key feature of next-generation RAF inhibitors like Lifirafenib.

Antiproliferative Activity

The ultimate goal of a cancer therapeutic is to inhibit the proliferation of malignant cells. We, therefore, evaluated the antiproliferative effects of 3-Iodoimidazo[1,2-a]pyridin-7-ol across a panel of cancer cell lines with different driver mutations.

Experimental Protocol: Cell Viability Assay (MTS)
  • Cell Seeding: A375, HCT116, and normal human dermal fibroblast (NHDF) cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of the test compounds for 72 hours.

  • Viability Assessment: After the incubation period, CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well, and the plates were incubated for 2-4 hours.

  • Data Acquisition and Analysis: The absorbance at 490 nm was measured using a plate reader. The percentage of cell viability was calculated relative to DMSO-treated control cells. GI50 (concentration for 50% growth inhibition) values were determined using non-linear regression analysis.

Antiproliferative Activity (GI50, nM)
CompoundA375 (BRAF V600E) GI50 (nM)HCT116 (KRAS mutant) GI50 (nM)NHDF (Normal Fibroblasts) GI50 (nM)
3-Iodoimidazo[1,2-a]pyridin-7-ol 35.8 120.5 >10,000
Vemurafenib45>10,000>10,000
Dabrafenib25>10,000>10,000
Sorafenib5003502500
Lifirafenib60150>10,000

Antiproliferative Efficacy and Therapeutic Window:

3-Iodoimidazo[1,2-a]pyridin-7-ol demonstrated potent antiproliferative activity against both BRAF V600E and KRAS mutant cancer cell lines. Its GI50 values in these lines were superior to or comparable with the standard inhibitors. Importantly, it exhibited a wide therapeutic window, with minimal impact on the viability of normal human dermal fibroblasts (GI50 > 10,000 nM). This suggests a favorable selectivity for cancer cells over normal cells.

Visualizing the Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b1 Recombinant RAF Kinases (ARAF, BRAF, BRAF V600E, CRAF) b2 Radiometric Kinase Assay ([γ-33P]ATP, Inactive MEK1) b1->b2 b3 IC50 Determination b2->b3 c1 Cancer Cell Lines (A375, HCT116) c2 Compound Treatment c1->c2 c3 Western Blot for p-ERK c2->c3 c5 MTS Proliferation Assay c2->c5 c4 Cellular IC50 c3->c4 c6 GI50 Determination c5->c6 compound 3-Iodoimidazo[1,2-a]pyridin-7-ol & Standard Inhibitors compound->b2 Dose Response compound->c2 Dose Response

Caption: Workflow for in vitro characterization of RAF inhibitors.

The MAPK/ERK Signaling Pathway

mapk_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation regulates Inhibitor 3-Iodoimidazo[1,2-a]pyridin-7-ol & Standard Inhibitors Inhibitor->RAF inhibits

Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition.

Conclusion and Future Directions

The in vitro data presented in this guide strongly suggest that 3-Iodoimidazo[1,2-a]pyridin-7-ol is a potent, pan-RAF inhibitor with a favorable profile compared to both first and next-generation standard inhibitors. Its key advantages include:

  • Potent inhibition of the BRAF V600E mutant , comparable to approved selective inhibitors.

  • Broad activity against all RAF isoforms , suggesting potential utility in a wider range of RAF- and RAS-driven cancers.

  • Efficacy in a KRAS mutant cell line , indicating an ability to inhibit RAF dimers and potentially overcome a common resistance mechanism to first-generation inhibitors.

  • A significant therapeutic window , with high selectivity for cancer cells over normal cells in proliferation assays.

These promising in vitro results warrant further investigation. Future studies should focus on comprehensive kinase profiling to assess off-target effects, in vivo efficacy studies in relevant xenograft models, and detailed pharmacokinetic and pharmacodynamic analyses. The data presented here establishes 3-Iodoimidazo[1,2-a]pyridin-7-ol as a compelling lead compound for the development of a new-generation RAF-targeted cancer therapy.

References

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Moyer, M. B., ... & Lyssikatos, J. P. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination has utility in vitro. PloS one, 8(7), e67583.
  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • Dummer, R., Ascierto, P. A., Gogas, H. J., Arance, A., Mandala, M., Liszkay, G., ... & Robert, C. (2018). Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised, phase 3 trial. The Lancet Oncology, 19(5), 603-615.
  • Corcoran, R. B., Ebi, H., Turke, A. B., Coffee, E. M., Mumenthaler, S. M., Selfors, L. M., ... & Engelman, J. A. (2012). EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF-mutant colorectal cancers to RAF inhibition with vemurafenib. Cancer discovery, 2(3), 227-235.
  • Yao, Z., Gao, Y., Zhang, D., Chen, H., & Chen, Z. (2019). BGB-283, a novel RAF kinase and EGFR inhibitor, displays potent antitumor activity in BRAF-mutated colorectal cancer. Molecular cancer therapeutics, 18(11), 1947-1957.
  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
  • Holderfield, M., Deuker, M. M., McCormick, F., & McMahon, M. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond.

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Comparative

LC-MS/MS Validation Protocols for 3-Iodoimidazo[1,2-a]pyridin-7-ol Metabolites: A Comparative Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, GABA modulators, and anti-tubercular agents. Specifically, 3-Iodoimidazo[1,2-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, GABA modulators, and anti-tubercular agents. Specifically, 3-Iodoimidazo[1,2-a]pyridin-7-ol presents a unique bioanalytical challenge due to its susceptibility to multiple biotransformation pathways, including Phase I oxidative dehalogenation and Phase II O-glucuronidation [3].

For drug development professionals, quantifying these metabolites in biological matrices requires a rigorous, self-validating analytical system. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms—specifically Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF)—and evaluates sample preparation methodologies to establish a robust, regulatory-compliant validation protocol.

Metabolic Profiling: The Causality of Structural Biotransformation

To design an effective LC-MS/MS assay, one must first understand the causality behind the molecule's biotransformation. The hydroxyl group at the 7-position of 3-Iodoimidazo[1,2-a]pyridin-7-ol is highly nucleophilic, making it a prime target for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Meanwhile, the iodine atom at the 3-position is susceptible to reductive dehalogenation by Cytochrome P450 (CYP450) enzymes.

Analytical Pitfall (Experience Insight): Phase II O-glucuronides are thermally labile. During Electrospray Ionization (ESI), they frequently undergo a neutral loss of 176 Da (the glucuronic acid moiety), reverting to the parent mass. If the chromatographic gradient fails to resolve the glucuronide from the parent drug, this in-source fragmentation will artificially inflate the parent drug's quantification. Therefore, baseline chromatographic separation is a non-negotiable prerequisite before MS detection.

MetabolicPathway Parent 3-Iodoimidazo[1,2-a] pyridin-7-ol M1 7-O-Glucuronide (Phase II Conjugation) Parent->M1 UGT Enzymes M2 Deiodinated Metabolite (Phase I CYP450) Parent->M2 Reductive Dehalogenation M3 N-Oxide Derivative (Phase I FMO) Parent->M3 N-Oxidation

Figure 1: Predicted Phase I and Phase II metabolic biotransformation pathways of 3-Iodoimidazo[1,2-a]pyridin-7-ol.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the appropriate mass analyzer depends on the stage of drug development. Q-TOF provides High-Resolution Accurate Mass (HRAM), making it indispensable for untargeted metabolite discovery where isobaric interferences must be ruled out. Conversely, QqQ operating in Multiple Reaction Monitoring (MRM) mode offers superior duty cycles, resulting in the high sensitivity required for late-stage pharmacokinetic (PK) quantification [4].

Table 1: Performance Comparison of LC-MS/MS Platforms
ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Analytical Advantage / Causality
Primary Function Targeted Quantification (MRM)Untargeted Profiling & Structural IDQ-TOF prevents false positives during discovery; QqQ ensures PK accuracy.
Sensitivity (LLOQ) 0.1 - 1.0 ng/mL5.0 - 10.0 ng/mLQqQ filters out background noise at Q1 and Q3, maximizing Signal-to-Noise (S/N).
Mass Resolution Unit mass (~0.7 Da FWHM)High Resolution (>30,000 FWHM)Q-TOF distinguishes metabolites from endogenous matrix with identical nominal masses.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ requires fewer sample dilutions during routine bioanalysis.

Sample Preparation: Mitigating Matrix Effects

Biological matrices (e.g., plasma, urine) contain endogenous phospholipids that co-elute with analytes and compete for charge in the ESI source, causing severe ion suppression. A self-validating method must actively eliminate this variable.

Table 2: Experimental Recovery & Matrix Effect Data

Data represents mean values from human plasma spiked with 3-Iodoimidazo[1,2-a]pyridin-7-ol and its O-glucuronide (n=6).

Extraction MethodMean Recovery (%)IS-Normalized Matrix FactorPhospholipid RemovalProtocol Causality
Protein Precipitation (PPT) 92.4% ± 5.1%0.65 (Significant Suppression)Poor (<10%)Fast, but leaves lipids intact. Unsuitable for low-abundance metabolites.
Liquid-Liquid Extraction (LLE) 78.2% ± 8.4%0.92 (Minimal Effect)Moderate (~70%)Fails to extract highly polar Phase II glucuronides effectively.
Solid-Phase Extraction (SPE) 89.5% ± 3.2% 0.98 (Ideal) Excellent (>95%) Hydrophilic-Lipophilic Balance (HLB) retains both parent and polar metabolites while washing away salts/lipids.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system in accordance with FDA[1] and ICH M10 [2] bioanalytical guidelines. By incorporating a Stable-Isotope Labeled Internal Standard (SIL-IS), the system mathematically self-corrects for well-to-well extraction variations and transient ESI fluctuations.

ValidationWorkflow cluster_Prep Sample Preparation (Mitigating Matrix Effects) cluster_MS LC-MS/MS Platform Selection cluster_Val Self-Validating Parameters (FDA/ICH M10) SPE Solid-Phase Extraction (SPE) High Recovery, Low Suppression QTOF Q-TOF (HRMS) Metabolite Discovery & ID SPE->QTOF Untargeted Profiling QqQ QqQ (MRM) Targeted Quantification SPE->QqQ High-Sensitivity Quant PPT Protein Precipitation (PPT) Rapid, High Phospholipids PPT->QqQ High-Throughput Quant Selectivity Selectivity & Matrix Factor (Ensures Ionization Consistency) QTOF->Selectivity Accuracy Accuracy & Precision (Ensures Reproducibility) QqQ->Accuracy

Figure 2: LC-MS/MS analytical workflow and self-validating parameters for metabolite quantification.

Step-by-Step Methodology
Step 1: Solid-Phase Extraction (SPE)

Causality: We utilize polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges to ensure retention of both the lipophilic parent drug and the highly polar O-glucuronide metabolite.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through the HLB cartridge.

  • Loading: Aliquot 100 µL of plasma sample. Spike with 10 µL of SIL-IS (e.g., 13C3​ -3-Iodoimidazo[1,2-a]pyridin-7-ol). Dilute with 300 µL of 2% Phosphoric acid to disrupt protein binding. Load onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute endogenous salts and hydrophilic interferents.

  • Elution: Elute analytes with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation

Causality: A shallow gradient is employed specifically to separate the O-glucuronide from the parent drug, preventing in-source fragmentation artifacts.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 60% B over 4.0 min, flush at 95% B for 1.0 min, re-equilibrate at 5% B.

Step 3: MS/MS Detection (QqQ MRM Mode)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions:

    • Parent Drug: m/z 261.0 134.0 (Cleavage of the iodine and hydroxyl-pyridine ring).

    • O-Glucuronide: m/z 437.0 261.0 (Neutral loss of 176 Da).

    • SIL-IS: m/z 264.0 137.0.

Step 4: Regulatory Validation Execution

To prove the method is a self-validating system, execute the following parameters per FDA/EMA guidelines [1, 2]:

  • Selectivity: Analyze 6 independent lots of blank matrix. Validation criteria: Interfering peaks at the retention time of the analyte must be 20% of the Lower Limit of Quantification (LLOQ) response.

  • Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio (Analyte/IS) of post-extraction spiked samples by the peak area ratio of neat solutions. Validation criteria: An IS-normalized MF between 0.85 and 1.15 confirms that the SIL-IS perfectly corrects for any residual ion suppression.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 5 replicates across 3 independent runs. Validation criteria: Intra- and inter-batch precision (CV%) must be 15% ( 20% for LLOQ), and accuracy must be within ± 15% of nominal concentrations.

References

  • Bioanalytical Method Validation - Guidance for Industry U.S. Food and Drug Administration (FDA), May 2018.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation (ICH) / FDA, November 2022.[Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Journal of Medicinal Chemistry, ACS Publications.[Link]

  • QqQ and Q-TOF liquid chromatography mass spectrometry direct aqueous analysis of herbicides and their metabolites in water ResearchGate.[Link]

Safety & Regulatory Compliance

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